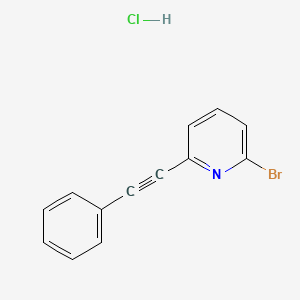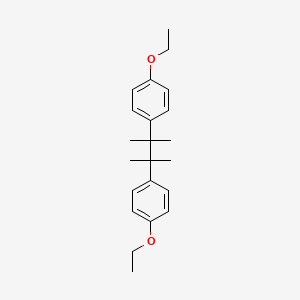
1,1'-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) is an organic compound characterized by its unique structure, which includes two ethoxybenzene groups connected by a 2,3-dimethylbutane-2,3-diyl bridge
Preparation Methods
The synthesis of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) typically involves a multi-step process:
Friedel-Crafts Alkylation: The initial step often involves the alkylation of benzene derivatives using a Friedel-Crafts reaction. This reaction requires a catalyst such as aluminum chloride and an alkyl halide.
Coupling Reaction: The next step involves coupling the alkylated benzene derivatives with a suitable reagent to form the desired 2,3-dimethylbutane-2,3-diyl bridge. This can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling or the Stille coupling, using palladium catalysts.
Ethoxylation: Finally, the ethoxy groups are introduced through an ethoxylation reaction, which involves the reaction of the intermediate compound with ethyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The ethoxybenzene groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Flame Retardants: It is employed as a flame retardant synergist in polymers such as polypropylene and polystyrene, enhancing their fire resistance.
Mechanism of Action
The mechanism of action of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) involves its interaction with molecular targets through various pathways:
Flame Retardancy: In flame retardant applications, the compound acts by promoting the formation of a char layer on the polymer surface, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process.
Comparison with Similar Compounds
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) can be compared with similar compounds such as:
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-isopropylbenzene): This compound has isopropyl groups instead of ethoxy groups, which may affect its solubility and reactivity.
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-methoxybenzene): The presence of methoxy groups can influence the electronic properties and reactivity of the compound.
The uniqueness of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) lies in its specific structural arrangement and the presence of ethoxy groups, which impart distinct physical and chemical properties .
Properties
CAS No. |
824400-99-9 |
|---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-ethoxy-4-[3-(4-ethoxyphenyl)-2,3-dimethylbutan-2-yl]benzene |
InChI |
InChI=1S/C22H30O2/c1-7-23-19-13-9-17(10-14-19)21(3,4)22(5,6)18-11-15-20(16-12-18)24-8-2/h9-16H,7-8H2,1-6H3 |
InChI Key |
YMONJCCFJATYIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)C(C)(C)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


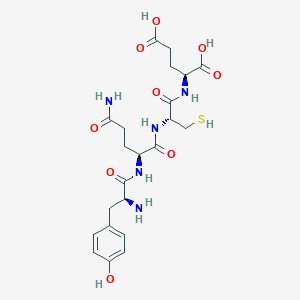
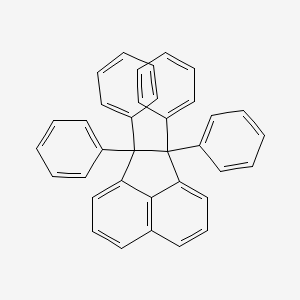
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl-](/img/structure/B14225522.png)
![2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate](/img/structure/B14225527.png)
![{1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14225529.png)
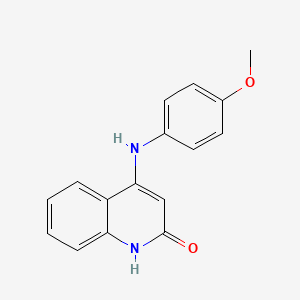
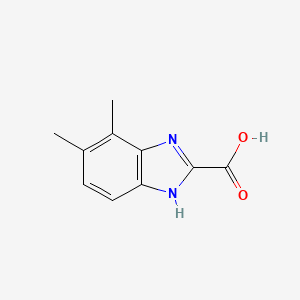
![2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14225546.png)
![N-(4-{[2-(2,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14225548.png)
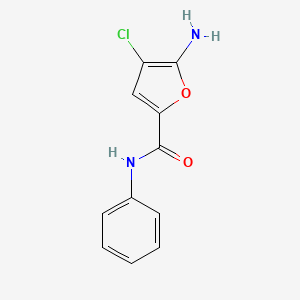
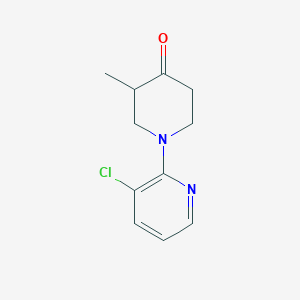
![9H-Fluorene, 9-[(pentafluorophenyl)methylene]-](/img/structure/B14225557.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester](/img/structure/B14225560.png)
